

An In-depth Technical Guide to 5-ethyl-2-phenylthiazole

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Compound of Interest

Compound Name: Thiazole, 5-ethyl-2-phenyl-

CAS No.: 10045-49-5

Cat. No.: B159263

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-ethyl-2-phenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, potential biological activities, and safety considerations. This document is designed to be a valuable resource for professionals engaged in the exploration and utilization of novel thiazole derivatives.

Core Identifiers and Chemical Identity

5-ethyl-2-phenylthiazole is an aromatic heterocyclic compound featuring a central thiazole ring substituted with an ethyl group at the 5-position and a phenyl group at the 2-position.

Identifier	Value
CAS Number	10045-49-5
IUPAC Name	5-ethyl-2-phenyl-1,3-thiazole
Molecular Formula	C ₁₁ H ₁₁ NS
Molecular Weight	189.28 g/mol
Canonical SMILES	<chem>CCC1=CN=C(S1)C2=CC=CC=C2</chem>
InChI Key	QRDONIWIOXKQKB-UHFFFAOYSA-N

Physicochemical Properties

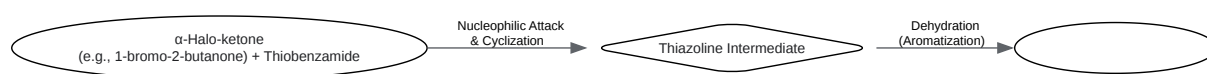
Understanding the physicochemical properties of 5-ethyl-2-phenylthiazole is crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Appearance	Pale yellow liquid or solid	[1]
Melting Point	36-39 °C	[1]
Boiling Point	~150 °C	[1]
Density	~1.188 g/cm ³	[1]
Solubility	Soluble in organic solvents like ethanol; limited solubility in water.	[1]
Stability	Generally stable under normal conditions. May decompose under extreme heat or in the presence of strong oxidizing agents.	[1]

Synthesis of 5-ethyl-2-phenylthiazole: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887.[2] This reaction involves the condensation of an α -haloketone with a thioamide.[2] The driving force of this reaction is the formation of a stable aromatic thiazole ring.

For the synthesis of 5-ethyl-2-phenylthiazole, the logical precursors would be an α -haloketone bearing an ethyl group and thiobenzamide.



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Caption: Generalized Hantzsch synthesis pathway for 5-ethyl-2-phenylthiazole.

Experimental Protocol: A Representative Hantzsch Synthesis

While a specific protocol for 5-ethyl-2-phenylthiazole is not readily available in the cited literature, the following is a representative, self-validating procedure based on the well-established Hantzsch synthesis for analogous compounds.[2]

Objective: To synthesize 5-ethyl-2-phenylthiazole via the Hantzsch reaction.

Materials:

- 1-bromo-2-butanone
- Thiobenzamide
- Ethanol (or a similar suitable solvent)
- Sodium bicarbonate (or another mild base for neutralization)

- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

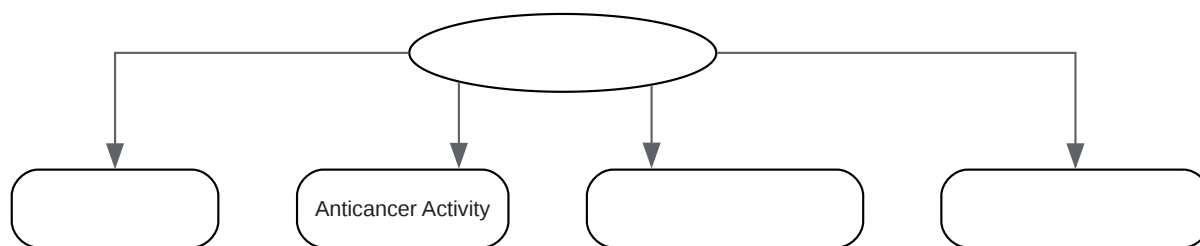
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide in ethanol.
- **Addition of α -Haloketone:** To the stirred solution, add an equimolar amount of 1-bromo-2-butanone dropwise at room temperature. The causality here is to control the initial exothermic reaction.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.
- **Extraction:** Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-ethyl-2-phenylthiazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (^1H and ^{13}C), mass spectrometry, and IR spectroscopy. The obtained data should be consistent with the expected structure of 5-ethyl-2-phenylthiazole.

Potential Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] Phenylthiazole derivatives, in particular, have garnered significant interest due to their diverse biological activities.



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Caption: Biological activities associated with the phenylthiazole scaffold.

Antifungal Activity

A significant area of research for phenylthiazole derivatives is in the development of novel antifungal agents.[4][5] Many of these compounds function by inhibiting the fungal enzyme lanosterol 14 α -demethylase (CYP51), which is a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][6] The antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, are notable examples.[4] While specific studies on 5-ethyl-2-phenylthiazole are limited, its structural similarity to known CYP51 inhibitors suggests it could be a promising candidate for further investigation in this area.[4][6]

Anticancer Activity

Thiazole-containing compounds have also shown promise as anticancer agents.[7] For instance, derivatives of 4-methyl-2-phenylthiazole have been synthesized and evaluated for their in vitro activity against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis.[9] The presence of the phenylthiazole core in 5-ethyl-2-phenylthiazole makes it a molecule of interest for screening in anticancer drug discovery programs.

Anti-inflammatory and Analgesic Activities

Research has also explored the potential of phenylthiazole derivatives as anti-inflammatory and analgesic agents.[8] Certain 5-methyl-2-phenylthiazole derivatives have exhibited significant anti-inflammatory and analgesic properties in animal models, with low ulcerogenic

effects compared to standard drugs.[8] This suggests that 5-ethyl-2-phenylthiazole could also be investigated for similar activities.

Analytical Characterization

The structural elucidation of 5-ethyl-2-phenylthiazole relies on a combination of spectroscopic techniques. While a dedicated full spectral analysis for this specific compound is not available in the provided search results, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and a singlet for the proton on the thiazole ring.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group, the phenyl group, and the thiazole ring. The chemical shifts of the thiazole ring carbons are particularly informative for confirming the substitution pattern.[9]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For 5-ethyl-2-phenylthiazole ($\text{C}_{11}\text{H}_{11}\text{NS}$), the expected molecular ion peak $[\text{M}]^+$ would be at m/z 189.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, and vibrations associated with the thiazole ring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-ethyl-2-phenylthiazole is not available, general safety precautions for handling thiazole derivatives should be followed. Based on the SDS for

related compounds, the following GHS classifications and precautionary statements may be relevant.^{[10][11]}

Potential GHS Hazard Classifications (based on related compounds):

- Acute toxicity, oral
- Skin corrosion/irritation
- Serious eye damage/eye irritation
- Specific target organ toxicity — single exposure (respiratory system)

Recommended Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult a comprehensive and specific Safety Data Sheet for 5-ethyl-2-phenylthiazole before handling and to perform a thorough risk assessment for any experimental work.

Conclusion

5-ethyl-2-phenylthiazole is a readily synthesizable heterocyclic compound with a chemical scaffold that is prevalent in many biologically active molecules. Its potential as a building block for the development of new antifungal, anticancer, and anti-inflammatory agents makes it a compound of significant interest for researchers in drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, offering a starting point for further investigation and innovation in the field of medicinal chemistry.

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